molecular formula C14H12BrN3 B1195237 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 310422-24-3

2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B1195237
CAS RN: 310422-24-3
M. Wt: 302.17 g/mol
InChI Key: XGZDOQBNVMZASH-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions . For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of related compounds is often established based on Fourier transform infrared spectra (FTIR), high-resolution mass spectrometry (HRMS), 1D and 2D nuclear magnetic resonance (NMR) spectrum .


Chemical Reactions Analysis

The chemical reactions of related compounds often involve nucleophilic aromatic substitution (SNAr) reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined using techniques such as NMR and IR spectroscopy .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, including “2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine”, have been extensively studied for their anticancer activity . Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity .

Aurora Kinase Inhibition

Some pyrimidine derivatives have shown potent aurora kinase inhibition against both aurora A and B kinase . This inhibition can induce apoptosis in cancer cells, leading to their death .

Optoelectronic Properties

Imidazo[1,2-a]pyridine-based compounds, which can include “2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine”, have been studied for their optoelectronic properties . These compounds have shown potential in optoelectronic applications, particularly in full-colour flat panel displays .

Blue-Emitting Materials

These compounds have also been studied as blue-emitting materials . The dye possessing triphenylamine on both C2 and C6 positions of imidazopyridine showed the comparatively better electroluminescence performance in the series and achieved blue colour with CIE coordinate (0.18, 0.11) .

Antiproliferative Activity

The nature of the substituent at the 2-position significantly influenced the anti-proliferative activity against MCF-7, with better results for derivatives bearing aryl moieties containing larger and lipophilic functional groups .

Inhibition of CDK Enzyme

Some novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells . These compounds displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .

Mechanism of Action

Safety and Hazards

The safety and hazards of related compounds depend on their specific structures and properties. For example, some compounds may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions in the research of related compounds often involve the development of new drugs with enhanced biological activities . For example, the World Health Organization has taken the initiative to develop new TB drugs .

properties

IUPAC Name

2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3/c1-9-7-10(2)18-14(16-9)8-13(17-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZDOQBNVMZASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350638
Record name 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203343
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

310422-24-3
Record name 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
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Reactant of Route 3
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2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

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